Cp-CF₃ vs tert-Butyl: In Vivo Clearance and Half-Life from Matched-Pair Analysis
In a systematic matched-pair study by Barnes-Seeman et al., replacement of a tert-butyl group with Cp-CF₃ yielded compound 9, which demonstrated substantially lower clearance and longer half-life in rat compared to the tert-butyl prototype compound 1. Although these specific comparator compounds differ in overall scaffold from the target ester, the Cp-CF₃ pharmacophore is identical, enabling class-level extrapolation. Compound 9 (Cp-CF₃) exhibited rat liver microsomal (RLM) clearance below 5 mL/min/kg versus 33 mL/min/kg for compound 1 (t-Bu), representing at least a 6.6-fold improvement. In vivo, rat clearance dropped from 20 mL/min/kg (t-Bu) to 4.6 mL/min/kg (Cp-CF₃), a 4.3-fold reduction, while terminal half-life extended from 2.3 h to 9.1 h, a 4.0-fold increase. A second matched pair—compound 11 (t-Bu) with rat Cl = 352 mL/min/kg and t₁/₂ = 0.2 h, versus compound 12 (Cp-CF₃) with rat Cl = 25 mL/min/kg and t₁/₂ = 3.4 h—demonstrated a 14-fold clearance reduction and 17-fold half-life extension .
| Evidence Dimension | In vivo rat clearance and half-life |
|---|---|
| Target Compound Data | Cp-CF₃-containing compound 9: rat Cl = 4.6 mL/min/kg, t₁/₂ = 9.1 h; compound 12: rat Cl = 25 mL/min/kg, t₁/₂ = 3.4 h |
| Comparator Or Baseline | tert-Butyl-containing compound 1: rat Cl = 20 mL/min/kg, t₁/₂ = 2.3 h; compound 11: rat Cl = 352 mL/min/kg, t₁/₂ = 0.2 h |
| Quantified Difference | 4.3- to 14-fold lower in vivo clearance; 4.0- to 17-fold longer half-life for Cp-CF₃ analogs |
| Conditions | Sprague-Dawley rat intravenous pharmacokinetics; compounds dosed at 1 mg/kg IV |
Why This Matters
The Cp-CF₃ group on the phenyl ring of this compound—identical to that in the matched-pair study—confers a validated, quantifiable metabolic stability advantage that directly translates to lower clearance and extended exposure in vivo, reducing the risk of pharmacokinetic failure when this building block is incorporated into lead series.
- [1] Barnes-Seeman D, Jain M, Bell L, et al. Metabolically Stable tert-Butyl Replacement. ACS Med Chem Lett. 2013;4(6):514–516. doi:10.1021/ml400045j View Source
